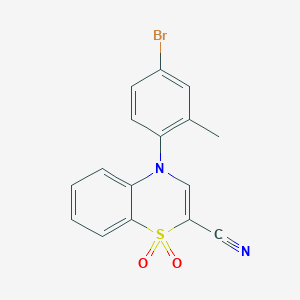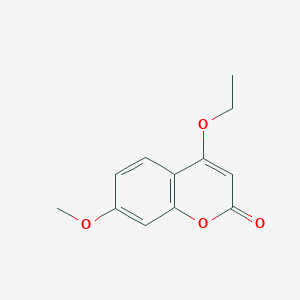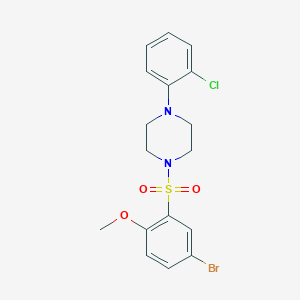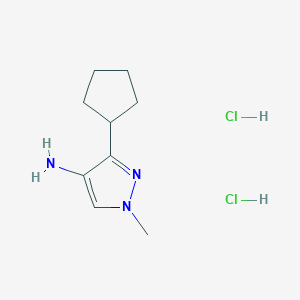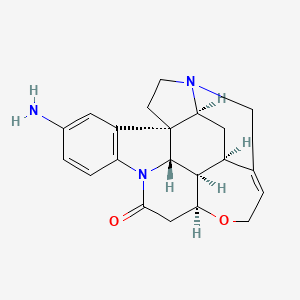![molecular formula C24H22N2O2 B2706243 2-{[1,1'-biphenyl]-4-yl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide CAS No. 941933-74-0](/img/structure/B2706243.png)
2-{[1,1'-biphenyl]-4-yl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1,1'-biphenyl]-4-yl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a complex organic compound characterized by its unique structure, which includes a pyrrolidinone ring and a biphenyl moiety
Mechanism of Action
Target of Action
The primary target of the compound 2-([1,1’-biphenyl]-4-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide is the sigma-1 receptor . The sigma-1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the IP3 receptor .
Mode of Action
2-([1,1’-biphenyl]-4-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide acts as a positive allosteric modulator of the sigma-1 receptor . This means that it binds to the sigma-1 receptor and enhances its response to endogenous ligands .
Biochemical Pathways
The sigma-1 receptor, the primary target of 2-([1,1’-biphenyl]-4-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide, is involved in various biochemical pathways. It plays a role in calcium signaling at the endoplasmic reticulum, which is crucial for various cellular functions .
Result of Action
The modulation of the sigma-1 receptor by 2-([1,1’-biphenyl]-4-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide can result in various molecular and cellular effects. For instance, it can enhance calcium signaling in the cell, which can affect numerous cellular processes .
Biochemical Analysis
Biochemical Properties
The compound interacts with the sigma-1 receptor, a chaperone protein at the endoplasmic reticulum that modulates ion channels and regulates intracellular calcium signaling . The sigma-1 receptor is implicated in various cellular functions, including cell differentiation, survival, and synaptic plasticity .
Cellular Effects
In cellular processes, the compound has been shown to modulate the activity of the sigma-1 receptor, thereby influencing various cellular functions. It has been suggested to have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, the compound acts as a positive allosteric modulator of the sigma-1 receptor This means it binds to the sigma-1 receptor and enhances its activity
Preparation Methods
The synthesis of 2-{[1,1'-biphenyl]-4-yl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide typically involves multiple steps. One common method includes the alkylation of a pyrrolidinone derivative with a biphenyl acetamide precursor. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium phosphate monohydrate . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-{[1,1'-biphenyl]-4-yl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-{[1,1'-biphenyl]-4-yl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Comparison with Similar Compounds
2-{[1,1'-biphenyl]-4-yl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide can be compared with similar compounds such as:
N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide: This compound has a similar pyrrolidinone ring but differs in its side chain structure.
2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]acetamide: This compound includes a chloro substituent, which can alter its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c27-23(16-18-11-13-20(14-12-18)19-6-2-1-3-7-19)25-21-8-4-9-22(17-21)26-15-5-10-24(26)28/h1-4,6-9,11-14,17H,5,10,15-16H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRXZTVGGFFCPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-BROMO-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2706161.png)
![2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2706163.png)
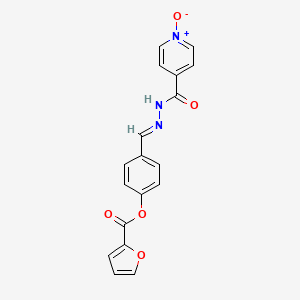
![3-((4-Bromobenzyl)thio)-6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2706165.png)
![3-ethyl-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2706170.png)
![1-acetyl-N-[(4-fluorophenyl)methyl]azetidine-3-carboxamide](/img/structure/B2706172.png)
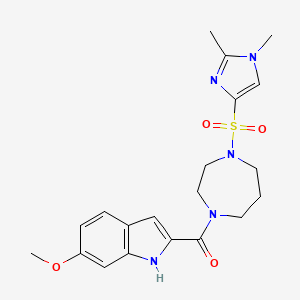
![N-(2-CHLOROPHENYL)-2-(3,4-DIMETHYLPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2706175.png)
